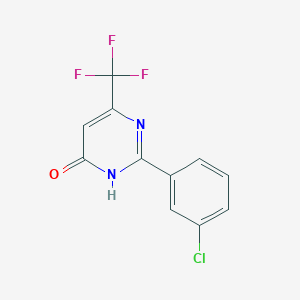
2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Vue d'ensemble
Description
2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H6ClF3N2O and its molecular weight is 274.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- Synthesis of Trifluoromethylated Analogues : A study by Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, utilizing 4-(trifluoromethyl)pyrimidin-2(1H)-ones. These compounds exhibit interesting structural properties due to the orthogonal intramolecular C–F···C=O interaction, which might influence their biological activities (Sukach et al., 2015).
- Crystal Structure Analysis : Research on the crystal structure of related pyrimidine compounds, such as nuarimol, has provided insights into their molecular geometry, which is crucial for understanding the interaction with biological targets. The study by Kang et al. (2015) highlighted the dihedral angles and hydrogen bonding patterns, which are essential for the compound's stability and reactivity (Kang et al., 2015).
Biological Activity and Applications
- Antimicrobial and Antitubercular Agents : A study by Patel et al. (2006) synthesized pyrimidine-based thiazolidinones and azetidinones, demonstrating their potential as antimicrobial and antitubercular agents. This suggests that modifications of the pyrimidine core can lead to compounds with significant biological activities (Patel et al., 2006).
- Antibacterial and Antifungal Activities : Ashok et al. (2007) developed new derivatives of thiazolo[2,3-b]dihydropyrimidinone with a 4-methylthiophenyl moiety, showing moderate to excellent antibacterial and antifungal activities. This indicates the versatility of pyrimidine derivatives in addressing different microbial threats (Ashok et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-7-3-1-2-6(4-7)10-16-8(11(13,14)15)5-9(18)17-10/h1-5H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZCOHGHKUAMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CC(=O)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
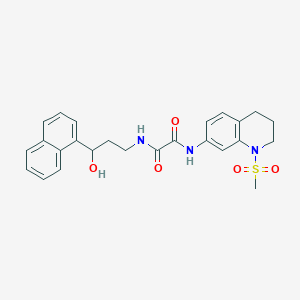
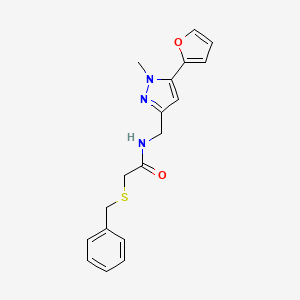
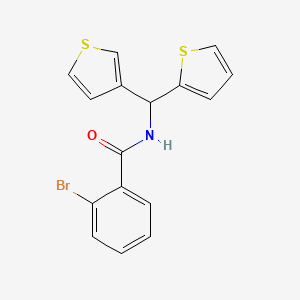
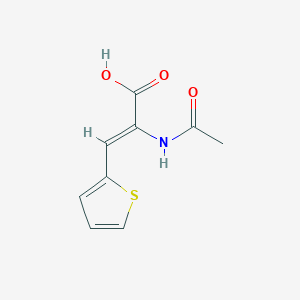
![N-(5-chloro-2,4-dimethoxyphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550092.png)
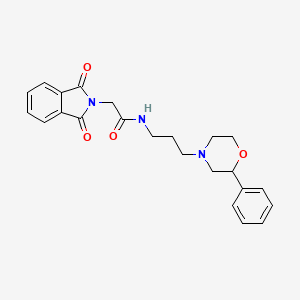
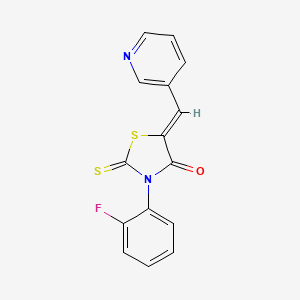
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2550097.png)
![2-[(6-Amino-5-nitropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B2550099.png)
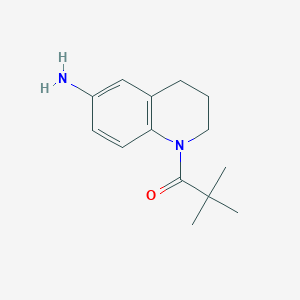

![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2550105.png)
![2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2550106.png)
![8-(3,5-Dimethylpyrazolyl)-7-[(4-fluorophenyl)methyl]-3-methyl-1-(2-oxopropyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2550108.png)
